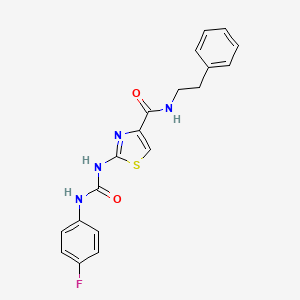

2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

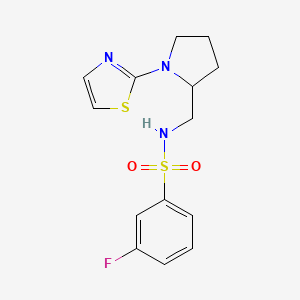

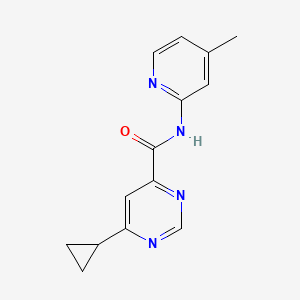

The compound “2-(3-(4-fluorophenyl)ureido)-N-phenethylthiazole-4-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a ureido group (-NH-CO-NH2), a carboxamide group (-CONH2), and a fluorophenyl group (a phenyl ring with a fluorine atom attached), among other functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, ureido group, and fluorophenyl group would all contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and urea could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Design and Synthesis for Cancer-Associated Enzyme Inhibition

A study focused on developing benzothiazole-based compounds as novel inhibitors for carbonic anhydrase (CA) isoforms IX and XII, which are associated with cancer. By replacing the 4-fluorophenyl tail in SLC-0111 with a benzothiazole motif and modifying the ureido linker, researchers aimed to generate potent CA inhibitors. These compounds showed promising in vitro anticancer properties, highlighting their potential in cancer therapy (Al-Warhi et al., 2022).

Antimicrobial and Biological Activity Exploration

Research into hybrid molecules containing specific acid moieties investigated their antimicrobial, antilipase, and antiurease activities. By modifying chemical structures, scientists were able to create compounds with significant antimicrobial properties against various microorganisms, showcasing the chemical's versatility in drug development (Başoğlu et al., 2013).

Cytotoxic Activity Against Cancer Cells

Another study synthesized carboxamide derivatives to explore their cytotoxic activity. These compounds, especially those with specific substituents, demonstrated potent cytotoxicity against leukemia and carcinoma cell lines, suggesting their utility in developing new anticancer drugs (Deady et al., 2005).

Targeting Cytokine Storm in Pneumonia

In the context of acute lung injury, a creative approach involved using platelet-derived extracellular vesicles to deliver an anti-inflammatory drug to pneumonia sites. This strategy aimed to calm the cytokine storm, a critical factor in the disease's severity, demonstrating the compound's potential in treating inflammatory conditions (Xia et al., 2020).

Novel Antibiotic and Antimicrobial Drug Synthesis

A study synthesized new compounds with the potential for antibiotic and antimicrobial drug development. By exploring the biological activity of these compounds, researchers highlighted their potential in creating new treatments for bacterial infections, emphasizing the compound's role in addressing antibiotic resistance (Ahmed, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)22-18(26)24-19-23-16(12-27-19)17(25)21-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOALQUTJSOBRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)

![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)

![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)

![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)

![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)

![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)